Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine
Description
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-methyl-1-[1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H22N4/c1-13-9-10-5-4-8-15(2)12(10)11-6-7-14-16(11)3/h6-7,10,12-13H,4-5,8-9H2,1-3H3 |
InChI Key |
YOCQJDXLPANCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCN(C1C2=CC=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method, adapted from, involves constructing the pyrazole ring via cyclocondensation of β-enamino diketones with monosubstituted hydrazines. The piperidine moiety is pre-functionalized with a methyl group and a β-keto ester, enabling subsequent ring closure.
Synthetic Pathway
-
Formation of β-Keto Esters :
Piperidine-4-carboxylic acid derivatives are reacted with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of EDC·HCl and DMAP to yield β-keto esters (e.g., 2a–c ). -
Generation of β-Enamino Diketones :
Treatment with -dimethylformamide dimethyl acetal (DMF-DMA) converts β-keto esters into β-enamino diketones (3a–c ). -
Cyclocondensation :
Reacting 3a–c with hydrazines (e.g., phenylhydrazine, methylhydrazine) under reflux in ethanol produces 5-(-Boc-piperidinyl)-1H-pyrazole-4-carboxylates (5a–o ) with regioselectivity >95%.
Key Data
| Step | Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| 1 | Meldrum’s acid, EDC·HCl, DMAP, CH₂Cl₂, rt | 75–82 | N/A |
| 2 | DMF-DMA, toluene, 80°C | 85–90 | N/A |
| 3 | Hydrazine derivatives, EtOH, reflux | 51–78 | >95% |
Advantages
-
High regioselectivity for 5-substituted pyrazoles.
-
Compatible with chiral piperidine precursors (e.g., (R)- and (S)-piperidine-3-carboxylic acids).
Lawesson’s Reagent-Mediated Cyclization
Reaction Overview
A patent describes an alternative route using Lawesson’s reagent to cyclize intermediates into the pyrazole-piperidine framework. This method avoids toxic solvents like pyridine, enhancing industrial applicability.
Synthetic Pathway
-
Intermediate Preparation :
A protected piperazine derivative (V ) is treated with Lawesson’s reagent in toluene at 80–90°C to form the cyclized product (VI ). -
Deprotection :
Removal of the Boc group with HCl in dioxane yields the free amine (III ). -
Final Functionalization :
Alkylation with methyl iodide in the presence of NaHCO₃ introduces the methylamine side chain.
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Lawesson’s reagent, toluene, 85°C | 68 | 98 |
| 2 | HCl/dioxane, rt | 92 | 99 |
| 3 | CH₃I, NaHCO₃, DMF | 75 | 97 |
Advantages
-
Eliminates pyridine, improving safety.
-
Scalable for industrial production.
Reductive Amination of Pre-Formed Piperidine-Pyrazole Hybrids
Reaction Overview
This approach, inferred from and, involves coupling pre-synthesized pyrazole and piperidine fragments via reductive amination.
Synthetic Pathway
-
Pyrazole Synthesis :
1-Methyl-1H-pyrazol-5-amine is prepared via reduction of 4-iodo-1-methyl-3-nitro-1H-pyrazole using SnCl₂/HCl. -
Piperidine Functionalization :
Piperidin-3-ylmethanol is methylated using methyl triflate. -
Coupling :
The pyrazole amine and methylated piperidine are coupled via reductive amination (NaBH₃CN, MeOH) to yield the target compound.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | SnCl₂, HCl, H₂O, 30°C | 51 |
| 2 | CH₃OTf, Et₃N, CH₂Cl₂ | 89 |
| 3 | NaBH₃CN, MeOH, rt | 63 |
Advantages
-
Modular synthesis allows for structural diversification.
-
Avoids high-temperature steps.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine cyclization | 51–78 | Moderate | >95% |
| Lawesson’s Reagent | Thiocyclization | 68–75 | High | N/A |
| Reductive Amination | Fragment coupling | 63 | Low | N/A |
Optimization Strategies
-
Microwave Assistance :
Reducing reaction times from hours to minutes (e.g., 10 min for cyclocondensation). -
Chiral Resolution :
Use of (R)- and (S)-piperidine-3-carboxylic acids to access enantiopure products. -
Green Solvents :
Substituting toluene with cyclopentyl methyl ether (CPME) in Lawesson’s reagent-mediated steps .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Central Nervous System Disorders
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine has shown promise as a modulator for G protein-coupled receptors (GPCRs), which are critical in the treatment of various CNS disorders. Research indicates that compounds targeting GPCRs can lead to novel treatments for conditions such as:
- Alzheimer's Disease : The compound may inhibit pathways associated with cognitive decline.
- Depression and Anxiety : Its modulation of neurotransmitter systems could provide therapeutic benefits.
A study highlighted the development of allosteric modulators of GPCRs, suggesting that derivatives of this compound could enhance or inhibit receptor activity, providing a pathway for new antidepressant therapies .
Metabolic Syndrome
The compound is also under investigation for its role in treating metabolic syndrome, which includes conditions such as type 2 diabetes and obesity. Specifically, it has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol metabolism that affects glucose homeostasis and fat distribution .
Case Study : A patent describes the use of similar pyrazole derivatives in treating metabolic disorders by modulating steroid hormone activity, indicating a potential application for this compound in clinical settings .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that yield high purity products suitable for biological testing. A notable synthesis route includes the reaction of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine derivatives with methylhydrazine .
Pharmacological Studies
Pharmacological studies have demonstrated that compounds related to this compound exhibit significant activity against various biological targets:
Mechanism of Action
The mechanism of action of Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Molecular Formula and Weight
- Molecular Formula : C₁₂H₂₁N₅
- Molecular Weight: Calculated as 235.33 g/mol (C: 12×12, H: 21×1, N: 5×14).
Synthesis and Applications
While direct synthesis details are absent in the evidence, analogous compounds (e.g., pyrazole-piperidine hybrids) are synthesized via:
Nucleophilic substitution to introduce the pyrazole moiety.
Reductive amination for methylamine attachment . Potential applications include pharmaceutical intermediates, given structural similarities to kinase inhibitors and bioactive amines in patents .
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole- and piperidine-containing amines below.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations :
- The target compound’s piperidine core enhances rigidity and basicity compared to pyrazole-only derivatives (e.g., N-Methyl-(1-methylpyrazol-5-yl)methylamine) .
- Benzoimidazole-based analogues () exhibit larger aromatic systems, likely improving target binding in drug design .
Substituent Effects :
- Lipophilicity : The bromophenyl group in ’s compound increases lipophilicity (logP ~2.8) vs. the target compound’s methyl groups (logP ~1.2), influencing membrane permeability .
- Hydrogen Bonding : Pyrazole NH groups (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) participate in hydrogen bonding, enhancing solubility and crystal packing .
Synthetic Complexity :
- Piperidine derivatives require multi-step synthesis (e.g., cyclization, functionalization) compared to simpler pyrazole amines .
- Patent compounds (–6) often include trifluoromethyl or heteroaromatic groups, necessitating specialized coupling reactions .
Biological Relevance :
- Piperidine-methylpyrazole hybrids are explored for CNS targets due to blood-brain barrier penetration .
- Trifluoromethyl groups in patented compounds enhance metabolic stability and binding affinity .
Research Findings and Challenges
- Activity Data Gaps : Most evidence lacks bioactivity profiles, emphasizing the need for further pharmacological studies.
- Stereochemical Impact : The (2R,3S) configuration in the target compound may influence chiral recognition in drug-receptor interactions, but enantiomer-specific data is unavailable .
Biological Activity
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine, commonly referred to as rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : N-methyl-1-((2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methanamine
- CAS Number : 1807885-19-3
- Molecular Formula : C12H22N4
- Molecular Weight : 222.33 g/mol
- Purity : 95% .
Structural Representation
The structural formula can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities that may be attributed to its structural features. The pyrazole and piperidine moieties are known for their roles in various pharmacological effects.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds containing pyrazole scaffolds. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant antiviral activity against β-coronaviruses by inhibiting the CSNK2 kinase, which is crucial for viral replication . This suggests that this compound may also possess similar antiviral properties.
Enzymatic Inhibition
The compound's ability to inhibit specific enzymes has been documented. Pyrazolo compounds are known to act as selective inhibitors for various kinases, including CDK4 and CDK6, which play vital roles in cell cycle regulation and cancer progression . The structural features of this compound may contribute to its effectiveness as an inhibitor.
Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of pyrazolo derivatives found that compounds similar to this compound inhibited viral replication in vitro. The mechanism was linked to the inhibition of host cell kinases necessary for viral entry and replication .
Study 2: Anticancer Potential
Research on pyrazolo compounds has demonstrated their anticancer potential through the inhibition of key signaling pathways involved in tumor growth. This compound's structural analogs have been shown to reduce cell viability in various cancer cell lines by inducing apoptosis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest it has favorable absorption characteristics but may require further investigation into its metabolic stability and toxicity profiles.
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | Moderate |
| Metabolic Stability | Needs further evaluation |
| Toxicity | Low (preliminary data) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step processes, starting with functionalization of the piperidine core. For example, intermediates such as 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidine are synthesized via condensation reactions between pyrazole derivatives and substituted piperidines. Subsequent methylation of the amine group is achieved using reductive amination or alkylation with methyl iodide in the presence of a base (e.g., KCO) . Key intermediates can be validated via and to confirm regioselectivity and purity .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) during structural characterization?
- Methodological Answer : Conflicting spectral data may arise from solvent effects, impurities, or tautomerism. To address this:
- Compare experimental data with computed spectra (e.g., using DFT calculations).
- Verify solvent choice (e.g., CDCl vs. DMSO-d) as proton shifts vary with solvent .
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
- Cross-reference with analogous compounds, such as 1-methyl-3-phenyl-1H-pyrazol-5-amine, where δ 6.66 (s, 1H) corresponds to the pyrazole ring .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs or kinases).
- Validate predictions with molecular dynamics (MD) simulations to assess binding stability.
- Compare with structurally similar ligands, such as benzimidazolyl pyridyl ethers, which exhibit affinity for receptors like 5-HT or NK .
- Utilize QSAR models trained on pyrazole derivatives to predict pharmacokinetic properties .
Q. How can researchers address low yield or side reactions during the alkylation of the piperidine-3-ylmethylamine moiety?
- Methodological Answer :
- Optimize reaction conditions: Use polar aprotic solvents (e.g., DMF) and controlled temperatures (0–25°C) to minimize over-alkylation.
- Introduce protecting groups (e.g., Boc) on the amine to improve selectivity .
- Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .
- Refer to protocols for analogous compounds, such as N-(piperidinyl)-1-(2,4-dichlorophenyl)pyrazole carboxamides, where alkylation efficiency reached >80% under inert atmospheres .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in neurological or inflammatory pathways?
- Methodological Answer :
- Enzyme Inhibition : Test activity against COX-2 or MAO-B using fluorometric assays.
- Receptor Binding : Screen for affinity to serotonin (5-HT) or histamine receptors via competitive radioligand binding assays .
- Cytokine Profiling : Use ELISA to measure TNF-α or IL-6 suppression in LPS-stimulated macrophages, referencing studies on pyrazole-based anti-inflammatory agents .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selective toxicity .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting results in biological assays (e.g., high in vitro activity but low in vivo efficacy)?
- Methodological Answer :
- Evaluate pharmacokinetic parameters: Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS.
- Assess blood-brain barrier penetration (if relevant) via PAMPA assays .
- Cross-validate with in silico ADMET predictions to identify bioavailability limitations.
- Reference studies on nicotine analogs (e.g., 1-methyl-2-(3-pyridyl)pyrrolidine), where structural modifications improved in vivo stability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
